Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)
Description
Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) is a complex organochromium compound characterized by its intricate ligand structure. The molecule features:
- Chromium(III) at its core, coordinated to two deprotonated sulfonated azo-naphthol ligands.
- Azo groups (-N=N-) linking aromatic naphthalene rings, which contribute to its strong absorption properties.
- Nitro (-NO₂) and sulfonate (-SO₃⁻) substituents, enhancing solubility and stability in aqueous media.
- Lithium counterions balancing the overall charge.
This compound is structurally related to dyes and pigments but exhibits unique coordination chemistry due to its chromium center and functionalized ligands.
Properties
CAS No. |
83249-27-8 |
|---|---|
Molecular Formula |
C40H26CrLi3N6O14S2+3 |
Molecular Weight |
951.7 g/mol |
IUPAC Name |
trilithium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O7S.Cr.3Li/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;/h2*1-10,24-25H,(H,28,29,30);;;;/q;;;3*+1 |
InChI Key |
AYHZATUYPONKEN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Historical Development and Chemical Context
Structural and Functional Overview
The compound belongs to the class of 1:2 metal-complex azo dyes, where two azo ligands coordinate with a central chromium ion. Its molecular structure comprises two naphthalene sulfonate groups linked via azo bonds (-N=N-) to hydroxyl-substituted naphthol moieties, with a nitro group at the 7-position enhancing electron withdrawal and stability. The trilithium counterion ensures water solubility, making it suitable for aqueous dyeing processes.
Industrial Significance
Acid Black 172 is prized for its high fastness properties, including light resistance (ISO 7) and washing stability (soaping fastness 5). Annual global production exceeds 30,000 metric tons, driven by demand in wool and leather industries. However, traditional synthesis routes faced challenges such as low yields (60–70%) and impurities affecting dye performance.
Traditional Synthesis Methodology
Diazotization and Coupling Reactions
The classical preparation involves four stages:
Diazotization of 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid
The precursor 4-amino-3-hydroxynaphthalene-1-sulfonic acid undergoes diazotization in acidic media (HCl, 0–5°C) with sodium nitrite to form the diazonium salt. Suboptimal temperature control here leads to decomposition, reducing yields.
Coupling with β-Naphthol
The diazonium salt couples with β-naphthol under alkaline conditions (pH 10–11) at 40–45°C. Traditional methods used sodium carbonate for pH adjustment, but inconsistent alkalinity caused side reactions, yielding 70–75% purity.
Chromium Complexation
The coupled azo compound reacts with basic chromium sulfate (Cr(OH)SO₄) at 100–102°C for 2–4 hours. Excess chromium and incomplete complexation often necessitated post-synthesis purification, increasing costs.
Limitations of Early Methods
- Low Reaction Efficiency : Unoptimized pH and temperature profiles resulted in 20–30% unreacted intermediates.
- Impurity Formation : Byproducts like sulfonated naphthalene dimers reduced dye fastness.
- Environmental Concerns : Effluents contained residual chromium (III) ions, requiring costly wastewater treatment.
Modern Synthesis Protocols
Patent-Optimized Method (CN104327535A)
A 2014 patent introduced refinements to address traditional shortcomings:
Stepwise Process Overview
Dissolution of 6-Nitro-1,2-Diazoxynaphthalene-4-Sulfonic Acid :
β-Naphthol Dissolution and Salification :
- β-Naphthol is dissolved in water with sodium hydroxide (65–85°C), forming the sodium naphtholate intermediate.
Controlled Coupling Reaction :
Chromium Acetate Complexation :
Key Improvements
- Precision pH Control : Automated titration maintains optimal alkalinity, reducing side products.
- Chromium Acetate vs. Basic Chromium Sulfate : Higher solubility of acetate ensures uniform complexation.
- Thermal Stability : Gradual heating prevents ligand degradation.
Reaction Optimization and Kinetic Studies
pH-Dependent Yield Profiles
Experimental data from the patent reveals a nonlinear relationship between pH and yield during coupling:
- pH 9.0 : 78% yield (incomplete coupling).
- pH 10.5 : 94% yield (optimal azo formation).
- pH 11.5 : 88% yield (hydrolysis of diazonium salt).
Industrial-Scale Production Challenges
Waste Management
Environmental and Regulatory Considerations
Ecotoxicology
Acid Black 172 exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna). The European Chemicals Agency (ECHA) classifies it as H411 (toxic to aquatic life).
Substitution Efforts
Bio-based alternatives using iron complexes are under development but lack comparable fastness.
Chemical Reactions Analysis
Types of Reactions
Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to simpler azo compounds.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various chromium complexes, simpler azo compounds, and substituted derivatives of the original compound.
Scientific Research Applications
Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes. This binding can alter the electronic properties of the metal ions, making them detectable in analytical applications. In biological systems, the compound can interact with cellular components, aiding in staining and visualization.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of chromium azo-complexes with variations in substituents and counterions. Key analogs include:
Key Observations:
- The nitro group in the target compound likely increases electron-withdrawing effects, stabilizing the azo linkage and altering redox properties compared to analogs lacking this group .
- Lithium counterions may enhance solubility in polar solvents relative to hydrogen or sodium analogs, though direct solubility data are unavailable.
Chromium(VI) Compounds
While the target compound contains chromium(III), comparisons with chromium(VI) species (e.g., chromates) are critical for toxicity assessment:
Critical Analysis:
- The ligand architecture in the target compound likely sequesters chromium, reducing ion release and subsequent genotoxicity compared to simple chromates .
Azo Dye Derivatives
Azo dyes with sulfonated naphthalene backbones share structural motifs with the target compound:
Notable Differences:
- Nitro groups may shift absorption maxima compared to simpler azo dyes.
Research Findings and Data Gaps
- Toxicity Data: No direct studies on the target compound’s genotoxicity are available.
- Synthesis and Stability: The nitro and sulfonate groups likely improve synthetic yield and thermal stability, but experimental verification is needed.
- Applications: Potential uses in specialized dyes or catalysis remain unexplored in published literature.
Biological Activity
Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) is a complex organic compound with significant biological activity, primarily due to its structural components, which include azo and chromate functional groups. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and potential applications in environmental remediation.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₂₆CrLi₃N₆O₁₄S₂⁺³ |
| Molecular Weight | 951.61534 g/mol |
| CAS Number | 83249-27-8 |
| Appearance | Orange-yellow solid |
| Solubility | High solubility in water |
Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) is characterized by its vibrant color and high solubility in water, typical of azo dyes. Its chromate component allows it to participate in redox reactions, enhancing its utility in various applications .
Antimicrobial Properties
Research indicates that trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) exhibits significant antimicrobial activity. Similar azo compounds have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain azo dyes can effectively reduce microbial populations in contaminated environments, suggesting potential uses in antimicrobial treatments .
Interaction with Biological Systems
The interaction of this compound with biological systems raises concerns regarding its toxicity, particularly due to the presence of chromium. Chromium compounds are known to induce oxidative stress and can lead to cellular damage at elevated concentrations. Investigations into the cellular effects of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) have revealed that it can interact with cellular components, potentially leading to adverse effects .
Biodegradability and Environmental Impact
Recent studies have focused on the biodegradability of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) and its potential for bioremediation. Certain microorganisms have been identified that can metabolize this compound, suggesting pathways for environmental cleanup. This is particularly important given the widespread use of azo dyes and their persistence as pollutants in wastewater .
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, highlighting its potential as an antimicrobial agent .
Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the effects of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) on human cell lines. The study found that exposure to high concentrations (≥ 50 µg/mL) resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress. This underscores the need for careful handling and further investigation into its safety profile .
Comparative Analysis
To better understand the unique properties of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trilithium bis[3-hydroxy-4-(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene... | C₄₀H₂₆CrLi₃N₆O₁₄S₂⁺³ | Azo dye with chromate; significant antimicrobial activity |
| Trisodium bis[3-hydroxy-4-(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene... | C₄₀H₂₀CrN₆Na₃O₁₄S₂⁻² | Similar structure; used more widely in dyeing processes |
| Sodium chromate | Na₂CrO₄ | Simple chromate salt; known for industrial applications |
This table illustrates how trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) combines features from both azo dyes and chromates, providing unique properties not found in simpler compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Trilithium bis(...)chromate(3-)?
- Methodology :
- Synthesis of chromium-azo complexes typically involves step-wise azo coupling and metal chelation under controlled pH. For example, CAS RN 53036-47-8 () and related trisodium analogs ( ) suggest using nitro-naphthalene sulfonic acid derivatives as precursors.
- Key steps:
Diazotization of 2-hydroxy-1-naphthylamine under acidic conditions.
Coupling with 3-hydroxy-7-nitronaphthalene-1-sulfonic acid.
Chromium(III) coordination in alkaline media with lithium counterion incorporation.
Q. How can the structure of this compound be characterized experimentally?
- Methodology :
- Spectroscopic Analysis :
- UV-Vis : Confirm π→π* and metal-to-ligand charge transfer (MLCT) transitions (e.g., bands at 300–600 nm) .
- IR : Identify -OH (3400–3200 cm⁻¹), -N=N- (1590–1450 cm⁻¹), and sulfonate (1180–1120 cm⁻¹) stretches .
- NMR (in D₂O) : Assign aromatic proton environments (δ 6.5–8.5 ppm) and monitor paramagnetic shifts from chromium(III).
- Elemental Analysis : Verify Li, Cr, S, and N content against theoretical values (e.g., C: 44.2%, Cr: 6.8%) .
Q. What methods are used to assess the purity of this compound?
- Methodology :
- HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.
- Thermogravimetric Analysis (TGA) : Confirm hydration/decomposition profiles (e.g., water loss below 150°C, stability up to 300°C).
- Ion Chromatography : Quantify lithium and sulfonate counterions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodology :
- Cross-Validation : Compare NMR (solution phase) with X-ray diffraction (solid-state) to resolve discrepancies in tautomeric forms (e.g., azo vs. hydrazone configurations).
- Computational Modeling : Use density functional theory (DFT) to simulate UV-Vis and IR spectra for comparison with experimental data .
- Table Example :
| Technique | Observed Data | Simulated Data | Discrepancy Source |
|---|---|---|---|
| UV-Vis | 520 nm | 505 nm | Solvent effects |
| IR | 1580 cm⁻¹ | 1550 cm⁻¹ | Ligand protonation |
Q. What experimental designs are suitable for evaluating stability under varying pH and temperature?
- Methodology :
- pH Stability :
- Prepare buffer solutions (pH 2–12), incubate samples for 24h, and monitor decomposition via HPLC.
- Use Arrhenius plots to predict degradation kinetics at different temperatures (25–60°C) .
- Thermal Stability :
- Conduct isothermal TGA at 100–300°C to identify decomposition thresholds.
- Table Example :
| Condition | % Degradation (24h) | Major Byproduct |
|---|---|---|
| pH 2 | 95% | Chromium oxide |
| pH 7 | 5% | None |
Q. How can computational modeling advance the study of this compound’s electronic properties?
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compute frontier orbitals to predict redox behavior (e.g., HOMO-LUMO gap ~2.5 eV).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to guide solvent selection for synthesis .
- Table Example :
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -5.2 | -5.1 (Cyclic Volt.) |
| LUMO (eV) | -2.7 | -2.9 (UV-Vis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
